molecular formula C18H22BrN3O B2961616 1-(4-bromophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900001-76-5

1-(4-bromophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2961616
CAS RN: 900001-76-5
M. Wt: 376.298
InChI Key: YBBNOSQGSGHHFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C18H22BrN3O and its molecular weight is 376.298. The purity is usually 95%.
BenchChem offers high-quality 1-(4-bromophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-bromophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research demonstrates the synthetic versatility of pyrazine derivatives, which serve as key intermediates in the development of compounds with significant antimicrobial activities. For example, the synthesis of thio-substituted ethyl nicotinate derivatives from pyrazine precursors has been explored for their potential antimicrobial activities. These compounds undergo various cyclization reactions to yield thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridine derivatives, showcasing the chemical flexibility and potential for generating bioactive molecules (Gad-Elkareem et al., 2011).

Biological Evaluation

Substituted pyrazinecarboxamides have been synthesized and evaluated for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. The structure-activity relationships of these compounds indicate their potential in addressing infectious diseases and understanding the biochemical pathways of photosynthesis inhibition. For instance, bromo-hydroxyphenyl derivatives of substituted pyrazinecarboxylic acid have shown high activity against Mycobacterium tuberculosis, suggesting their potential as antimycobacterial agents (Doležal et al., 2006).

Cytotoxicity Studies

The exploration of pyrazole and pyrazine derivatives extends to the evaluation of their cytotoxic properties against various cancer cell lines. The synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives from pyrazine precursors and their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells highlight the potential of these compounds in cancer research (Hassan et al., 2014).

properties

IUPAC Name

1-(4-bromophenyl)-N-tert-butyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O/c1-18(2,3)20-17(23)22-12-11-21-10-4-5-15(21)16(22)13-6-8-14(19)9-7-13/h4-10,16H,11-12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBNOSQGSGHHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCN2C=CC=C2C1C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

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